![molecular formula C17H16ClNOS B2524549 2-((4-chlorophenyl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 403834-08-2](/img/structure/B2524549.png)
2-((4-chlorophenyl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-((4-chlorophenyl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone" is a complex organic molecule that appears to be related to various research studies focusing on chlorophenyl compounds and their derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and material science. The studies provided involve the synthesis, structural analysis, and reactivity of similar chlorophenyl compounds, which can offer insights into the properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related chlorophenyl compounds typically involves multi-step reactions, including Michael addition, chlorination, and condensation reactions. For instance, the synthesis of a novel quinolinone derivative was achieved using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Another compound was synthesized effectively by chlorination of a quinolinone derivative using POCl3 reagent . These methods suggest that the synthesis of "2-((4-chlorophenyl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone" could involve similar strategies, potentially starting from a quinolinone precursor and introducing the chlorophenyl moiety through a halogenation step.
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds has been extensively studied using techniques such as X-ray crystallography, vibrational spectroscopy, and computational methods like density functional theory (DFT) . These studies provide detailed information on the geometry, electronic distribution, and potential reactive sites of the molecules. For example, the molecular electrostatic potential study of one compound indicated that the negative regions are mainly localized over the carbonyl group and phenyl rings, suggesting sites for electrophilic attack, while positive regions are localized over nitrogen atoms, indicating nucleophilic attack sites .
Chemical Reactions Analysis
The reactivity of chlorophenyl compounds towards various nucleophiles has been explored, revealing that these molecules can undergo Michael-type nucleophilic addition reactions . The study of a benzo[b]thiophene sulfoxide derivative showed that it undergoes nucleophilic addition under both basic and acidic conditions, leading to functionalized products . This suggests that "2-((4-chlorophenyl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone" may also exhibit reactivity towards sulfur- and oxygen-containing nucleophiles, potentially leading to a variety of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds are influenced by their molecular structure and the presence of various functional groups. Theoretical calculations, such as DFT, have been used to predict properties like hyperpolarizability, molecular electrostatic potential, and vibrational frequencies, which correlate well with experimental data . These properties are essential for understanding the behavior of the compounds in different environments and their potential applications. For instance, the nonlinear optical properties of one compound were evaluated, indicating its potential use in material science applications .
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNOS/c18-14-7-9-15(10-8-14)21-12-17(20)19-11-3-5-13-4-1-2-6-16(13)19/h1-2,4,6-10H,3,5,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCYZBZRGRXYJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorophenyl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.